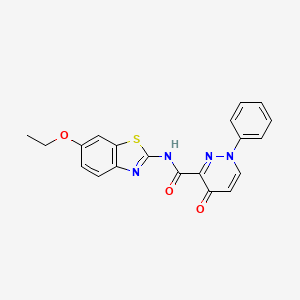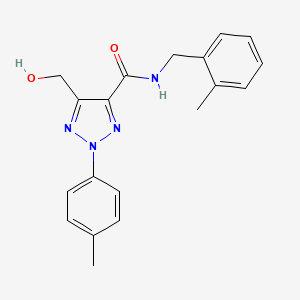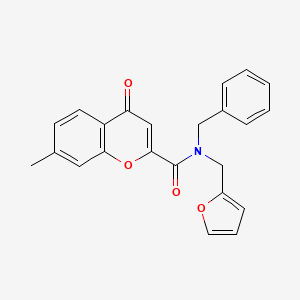
5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of butylsulfonyl, fluorophenyl, and phenylsulfonyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using butylsulfonyl chloride and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorophenyl halides.
Incorporation of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through sulfonylation reactions using phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution can be carried out using halogens and Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl groups to sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Butylsulfonyl)-2-(4-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazole: Similar structure with a chlorine atom instead of fluorine.
5-(Butylsulfonyl)-2-(4-bromophenyl)-4-(phenylsulfonyl)-1,3-oxazole: Similar structure with a bromine atom instead of fluorine.
5-(Butylsulfonyl)-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H18FNO5S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-butylsulfonyl-2-(4-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C19H18FNO5S2/c1-2-3-13-27(22,23)19-18(28(24,25)16-7-5-4-6-8-16)21-17(26-19)14-9-11-15(20)12-10-14/h4-12H,2-3,13H2,1H3 |
InChI Key |
YOOSYBMZEBWGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11390540.png)
![5-chloro-N-(2-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11390545.png)
![4-[4-(4-fluorophenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11390554.png)
![N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide](/img/structure/B11390560.png)


![5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B11390578.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390586.png)
![2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11390606.png)
![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11390613.png)
![(2-Propoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11390618.png)

